(2,4-Dinitro-phenyl)-[2-(4-methyl-furazan-3-yloxy)-ethyl]-amine
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Overview
Description
N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2,4-dinitroaniline is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2,4-dinitroaniline typically involves multiple steps. One common method involves the reaction of 4-methyl-1,2,5-oxadiazole with ethylene oxide to form the intermediate compound, which is then reacted with 2,4-dinitroaniline under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like sodium hydroxide (NaOH).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2,4-dinitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2,4-dinitroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the oxadiazole ring.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism by which N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2,4-dinitroaniline exerts its effects involves the interaction of its functional groups with specific molecular targets. The nitro groups can participate in redox reactions, while the oxadiazole ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Similar in structure but contains a furazan ring instead of an aniline group.
1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring but differ in their substituents and overall structure.
Uniqueness
N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2,4-dinitroaniline is unique due to the combination of the oxadiazole ring and nitro groups, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C11H11N5O6 |
---|---|
Molecular Weight |
309.24 g/mol |
IUPAC Name |
N-[2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl]-2,4-dinitroaniline |
InChI |
InChI=1S/C11H11N5O6/c1-7-11(14-22-13-7)21-5-4-12-9-3-2-8(15(17)18)6-10(9)16(19)20/h2-3,6,12H,4-5H2,1H3 |
InChI Key |
BNBXQUXYADJGKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1OCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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